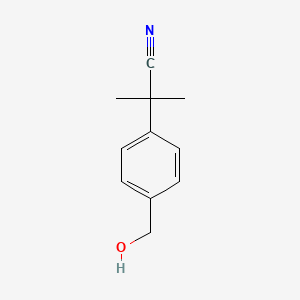

6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“6-Bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid” is a derivative of quinoline, a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds .

Synthesis Analysis

The synthesis of quinoline derivatives often involves complex chemical reactions . For instance, a series of ethyl 2- (substituted)-9-cyclopropyl-4-fluoro-6-oxo-1 H -imidazo [4,5- h ]quinoline-7-carboxylates has been prepared from ethyl 7,8-diamino-1,4-dihydroquinoline-3-carboxylate via thermally induced reactions with model alkanoic acids or via microwave-assisted cyclocondensation with some arene carboxaldehydes .Molecular Structure Analysis

The molecular formula of “this compound” is C12H10BrNO3 . The molecular weight is 296.12 .Chemical Reactions Analysis

Quinoline derivatives exhibit important biological activities, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, and anti-inflammatory effects . They are used extensively in the treatment of urinary tract, respiratory, and bone joint infections as well as sexually transmitted diseases, pneumonia, prostatitis, and acute bronchitis .Scientific Research Applications

Photolabile Protecting Groups

The synthesis and photochemistry of a new photolabile protecting group for carboxylic acids based on brominated hydroxyquinoline, which shows greater efficiency and sensitivity for multiphoton-induced photolysis, making it useful for caging biological messengers due to its increased solubility and low fluorescence. This development provides a significant tool in biological and chemical research for the controlled release of active molecules in response to light stimulation, highlighting the potential of brominated quinolines in photolabile protection strategies (Fedoryak & Dore, 2002).

Synthetic Methodologies

The efficient synthesis of ethyl-4-aryl/heteryl-hexahydro-trimehtyl-5-oxoquinoline-3-carboxylates using a halogen-free, Bronsted acidic ionic liquid catalyst demonstrates the versatility of quinoline derivatives in one-pot condensation reactions. This method is noted for its simplicity, clean process, and high yield, offering a sustainable approach to synthesizing complex quinoline-based structures without the need for halogenated reagents (Khaligh, 2014).

Antioxidant Profiles

Research into the antioxidant properties of ethoxyquin and its analogues, including 6-(ethylthio)-, 6-(ethylseleno)-, and 6-(ethyltelluro)-2,2,4-trimethyl-1,2-dihydroquinoline, reveals the potential of these compounds in inhibiting peroxidation of linoleic acid, with implications for their use as antioxidants in various applications. This work contributes to the understanding of the structure-activity relationships in antioxidant design (Kumar et al., 2007).

Antibacterial Activities

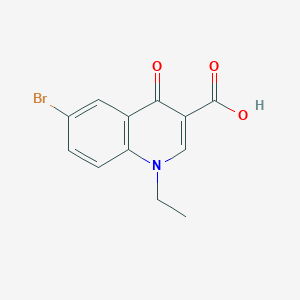

The synthesis and investigation of new 6-Bromoquinolin-4-ol derivatives highlight their potential antibacterial activities against ESBL producing Escherichia coli and methicillin-resistant Staphylococcus aureus (MRSA). This research opens avenues for developing novel antibacterial agents to combat resistant bacterial strains, showcasing the importance of functionalized quinoline derivatives in medicinal chemistry (Arshad et al., 2022).

Mechanism of Action

Target of Action

It is known that quinolone compounds often target bacterial enzymes like dna gyrase and topoisomerase iv, which are essential for bacterial dna replication .

Mode of Action

Quinolones typically work by inhibiting the aforementioned bacterial enzymes, thereby preventing bacterial DNA replication and ultimately leading to bacterial death .

Biochemical Pathways

As a quinolone derivative, it may potentially interfere with the dna supercoiling process, disrupting dna replication and transcription in bacteria .

Pharmacokinetics

Quinolones are generally well absorbed after oral administration, widely distributed in body tissues, metabolized in the liver, and excreted in urine and feces .

Result of Action

Based on the typical action of quinolones, it can be inferred that this compound may lead to the death of bacterial cells by inhibiting dna replication .

Action Environment

Factors such as ph, temperature, and presence of other compounds can potentially affect the stability and efficacy of quinolones .

properties

IUPAC Name |

6-bromo-1-ethyl-4-oxoquinoline-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-2-14-6-9(12(16)17)11(15)8-5-7(13)3-4-10(8)14/h3-6H,2H2,1H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGYVGPARXLFPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2959775.png)

![5-((2-(4-chlorophenyl)-5-methyloxazol-4-yl)methyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2959777.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,6-difluorobenzamide](/img/structure/B2959778.png)

![3-benzyl-5-(4-chlorobenzyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2959779.png)

![N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B2959783.png)

![N-(3-fluorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2959786.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propoxy-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B2959795.png)